molecular formula C22H33NO5S B452365 3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID

3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID

Cat. No.: B452365
M. Wt: 423.6g/mol
InChI Key: HGTNIVXEYNLVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is a complex organic compound with a unique structure that includes a cyclododecathiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves multiple steps, including the formation of the cyclododecathiophene core and subsequent functionalization. Common synthetic routes may involve the use of organometallic reagents and catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds. Reaction conditions typically include controlled temperatures, inert atmospheres, and specific solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing cost-effective and environmentally friendly practices. The use of continuous flow reactors and automated systems may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents like LiAlH4 and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclododecathiophene Derivatives: Compounds with similar core structures but different functional groups.

    Thiophene-Based Compounds: Molecules containing thiophene rings with various substitutions.

Uniqueness

3-({3-[(PROPAN-2-YLOXY)CARBONYL]-4H,5H,6H,7H,8H,9H,10H,11H,12H,13H-CYCLODODECA[B]THIOPHEN-2-YL}CARBAMOYL)PROPANOIC ACID is unique due to its specific combination of functional groups and the cyclododecathiophene core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C22H33NO5S

Molecular Weight

423.6g/mol

IUPAC Name

4-oxo-4-[(3-propan-2-yloxycarbonyl-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophen-2-yl)amino]butanoic acid

InChI

InChI=1S/C22H33NO5S/c1-15(2)28-22(27)20-16-11-9-7-5-3-4-6-8-10-12-17(16)29-21(20)23-18(24)13-14-19(25)26/h15H,3-14H2,1-2H3,(H,23,24)(H,25,26)

InChI Key

HGTNIVXEYNLVSS-UHFFFAOYSA-N

SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCC(=O)O

Canonical SMILES

CC(C)OC(=O)C1=C(SC2=C1CCCCCCCCCC2)NC(=O)CCC(=O)O

Origin of Product

United States

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